molecular formula C16H14BrNO3 B5568920 Ethyl 2-{[(4-bromophenyl)carbonyl]amino}benzoate

Ethyl 2-{[(4-bromophenyl)carbonyl]amino}benzoate

Cat. No.: B5568920
M. Wt: 348.19 g/mol
InChI Key: MQWCWGLMDFDBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(4-bromophenyl)carbonyl]amino}benzoate is an organic compound with the molecular formula C16H14BrNO3. It is a derivative of benzoic acid and contains both ester and amide functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4-bromophenyl)carbonyl]amino}benzoate typically involves the reaction of 4-bromobenzoyl chloride with ethyl anthranilate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-bromophenyl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Benzoic acid derivatives and amines.

    Reduction: Alcohols and amines.

Scientific Research Applications

Ethyl 2-{[(4-bromophenyl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-bromophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}benzoate
  • Ethyl 2-{[(4-fluorophenyl)carbonyl]amino}benzoate
  • Ethyl 2-{[(4-methylphenyl)carbonyl]amino}benzoate

Uniqueness

Ethyl 2-{[(4-bromophenyl)carbonyl]amino}benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogen atoms like chlorine or fluorine .

Properties

IUPAC Name

ethyl 2-[(4-bromobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-2-21-16(20)13-5-3-4-6-14(13)18-15(19)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWCWGLMDFDBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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